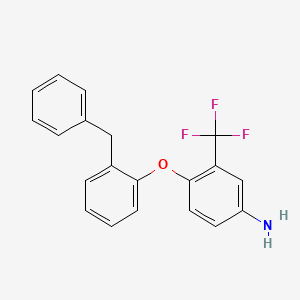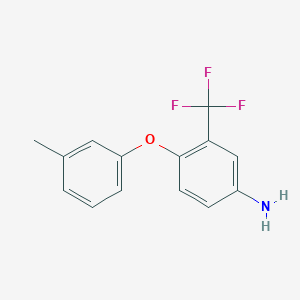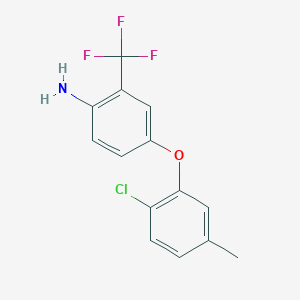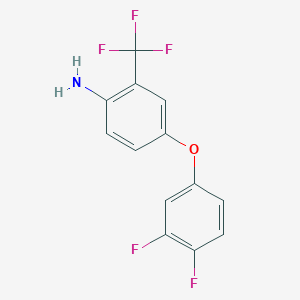
4-(4-甲氧基苯氧基)-2-(三氟甲基)苯胺
描述
“4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C14H12F3NO2 .
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” involves the trifluoromethylarylation of alkenes using anilines . This method allows the trifluoromethylarylation of alkenes using anilines for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .Molecular Structure Analysis
The molecular structure of compounds similar to “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” has been studied. For example, the title compound, C14H12O3, was synthesized via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” have been studied. An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .科学研究应用
合成和表征
4-(4-甲氧基苯氧基)-2-(三氟甲基)苯胺的主要应用之一是合成和表征新的化学实体。由于其独特的结构特征,例如存在三氟甲基和甲氧基苯氧基部分,因此它在复杂分子的合成中用作前体或中间体。这些特征赋予了独特的化学性质,有利于各种合成途径。例如,该化合物已被用于合成新型电致变色材料,其中其促进电子转移的能力及其结构刚性对于所需的电化学性质至关重要(Li et al., 2017)。
材料科学
在材料科学中,该化合物的独特结构有助于开发具有所需性质的新材料。将其掺入聚合物或小分子中可以得到具有特定功能的材料,例如增强的热稳定性、电导率或光物理性质。例如,研究表明其在合成结晶氟功能化亚胺中的作用,突出了其在稳定晶体堆积和促成非线性光学 (NLO) 特性方面的潜力,这对于光电子学和光子学中的应用至关重要(Ashfaq et al., 2022)。
作用机制
Target of Action
The primary targets of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline are alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the functionalization of alkenes .
Mode of Action
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of anilines, which are nitrogen-containing compounds, and a trifluoromethyl reagent . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
Biochemical Pathways
The compound’s ability to facilitate the trifluoromethylarylation of alkenes suggests it may influence pathways involving the functionalization of alkenes .
Result of Action
The molecular and cellular effects of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline’s action are largely dependent on the specific context in which the compound is used. Given its role in the trifluoromethylarylation of alkenes, it can be inferred that the compound may facilitate the creation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the solvent used in the reaction plays a critical role in the compound’s reactivity and selectivity . Specifically, hexafluoroisopropanol (HFIP) has been identified as a unique solvent that establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, altering the compound’s reactivity .
生化分析
Biochemical Properties
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, leading to either inhibition or activation of these enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The methoxyphenoxy group further contributes to its biochemical properties by facilitating interactions with proteins through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and differentiation. Additionally, 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline can impact gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition results in the downregulation of kinase-mediated signaling pathways. Additionally, 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline remains stable under standard laboratory conditions for extended periods. Its degradation products can have distinct biochemical properties, which may lead to different cellular responses over time. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote cell survival. At high doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been identified, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline within cells are critical for its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline plays a significant role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. The targeting signals and post-translational modifications of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline are essential for its subcellular localization and subsequent biochemical effects .
属性
IUPAC Name |
4-(4-methoxyphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-9-2-4-10(5-3-9)20-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXRWXUXCOXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)


![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)





![4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171105.png)

![N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3171120.png)